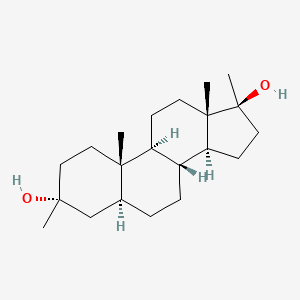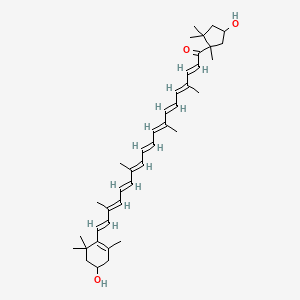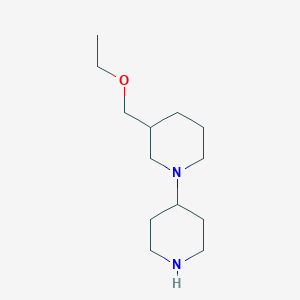
Dimethylanilinium tetrakis (pentafluorophenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylanilinium tetrakis (pentafluorophenyl)borate is a specialized ionic compound known for its unique properties and applications in various fields of chemistry and material science. It consists of a dimethylanilinium cation and a tetrakis (pentafluorophenyl)borate anion, which together form a stable and reactive compound . This compound is often used as a reaction solvent, electrolyte, and catalyst due to its ability to be liquefied at room temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethylanilinium tetrakis (pentafluorophenyl)borate involves a meticulous multi-step process. The preparation begins with the synthesis of the dimethylanilinium precursor, which is then reacted with tetrakis (pentafluorophenyl)borate under controlled conditions . Key reagents include dimethylaniline and pentafluorophenylborate salts, with solvents such as dichloromethane or acetonitrile being commonly used . The reaction is typically carried out under an inert atmosphere to prevent oxidation, and anhydrous conditions are maintained to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of parameters such as temperature, pH, and reaction duration to achieve high purity and yield . Efficient removal of by-products and unreacted materials is crucial for producing a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylanilinium tetrakis (pentafluorophenyl)borate undergoes various types of chemical reactions, including substitution and complexation reactions . The compound’s stability and reactivity make it suitable for use in catalytic applications .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include dichloromethane, acetonitrile, and various catalysts or promoters . The reactions are typically carried out under an inert atmosphere to prevent oxidation and maintain anhydrous conditions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. the compound is known for its efficiency in catalytic applications, leading to high yields of desired products .
Wissenschaftliche Forschungsanwendungen
Dimethylanilinium tetrakis (pentafluorophenyl)borate has a wide range of scientific research applications. In chemistry, it is used as a reaction solvent, electrolyte, and catalyst due to its unique properties . In material science, it is employed in the synthesis of advanced materials and as a component in various chemical processes . The compound also finds applications in biology and medicine, where it is used in the development of new drugs and therapeutic agents . Additionally, it is utilized in industrial processes for the production of high-performance materials .
Wirkmechanismus
The mechanism of action of dimethylanilinium tetrakis (pentafluorophenyl)borate involves its ability to act as a weakly coordinating anion. The strong electron-withdrawing effect of the fluorine atoms on the pentafluorophenyl rings reduces the electron cloud density of the boron atom, weakening its interaction with metal ions . This property makes the compound highly effective as a catalyst in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Dimethylanilinium tetrakis (pentafluorophenyl)borate is unique due to its combination of stability, reactivity, and ability to be liquefied at room temperature . Similar compounds include sodium tetrakis (pentafluorophenyl)borate, potassium tetrakis (pentafluorophenyl)borate, and triphenylcarbonium tetrakis (pentafluorophenyl)borate . These compounds share similar properties but differ in their specific applications and reactivity profiles .
Eigenschaften
Molekularformel |
C32H11BF20N- |
|---|---|
Molekulargewicht |
800.2 g/mol |
IUPAC-Name |
N,N-dimethylaniline;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1; |
InChI-Schlüssel |
BRHZQNMGSKUUMN-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CN(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B13404717.png)



![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)

![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)


